![molecular formula C37H45F9Si B14738579 Hexadecyltris[3-(trifluoromethyl)phenyl]silane CAS No. 6623-65-0](/img/structure/B14738579.png)
Hexadecyltris[3-(trifluoromethyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyltris[3-(trifluoromethyl)phenyl]silane is an organosilicon compound characterized by the presence of a hexadecyl group and three trifluoromethyl-substituted phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyltris[3-(trifluoromethyl)phenyl]silane typically involves the reaction of hexadecylsilane with trifluoromethyl-substituted phenyl groups under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyltris[3-(trifluoromethyl)phenyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the silicon atom.
Substitution: The trifluoromethyl-substituted phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted silanes.
Applications De Recherche Scientifique
Hexadecyltris[3-(trifluoromethyl)phenyl]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials with unique properties, such as hydrophobic coatings and surface modifiers.
Mécanisme D'action
The mechanism of action of Hexadecyltris[3-(trifluoromethyl)phenyl]silane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The silicon atom serves as a central scaffold, enabling the attachment of multiple functional groups and facilitating diverse chemical reactions.
Comparaison Avec Des Composés Similaires
Hexadecyltris[3-(trifluoromethyl)phenyl]silane can be compared with other similar compounds, such as:
Trifluoromethyltrimethylsilane: Known for its use in introducing trifluoromethyl groups into organic molecules.
Hexadecyltrimethylsilane: Lacks the trifluoromethyl-substituted phenyl groups, resulting in different chemical properties and applications.
Phenyltrimethylsilane: Contains phenyl groups without trifluoromethyl substitution, leading to distinct reactivity and uses.
Propriétés
Numéro CAS |
6623-65-0 |
|---|---|
Formule moléculaire |
C37H45F9Si |
Poids moléculaire |
688.8 g/mol |
Nom IUPAC |
hexadecyl-tris[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C37H45F9Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-47(32-22-16-19-29(26-32)35(38,39)40,33-23-17-20-30(27-33)36(41,42)43)34-24-18-21-31(28-34)37(44,45)46/h16-24,26-28H,2-15,25H2,1H3 |
Clé InChI |
PDPHVLNBPKYMOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Si](C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


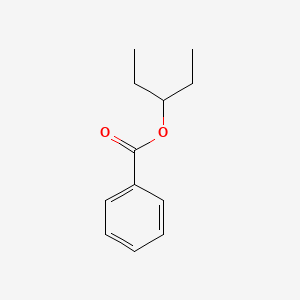
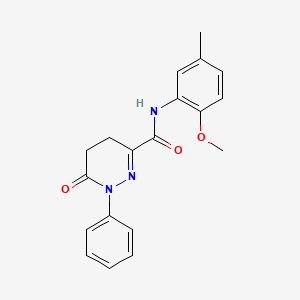
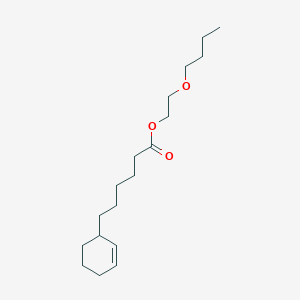
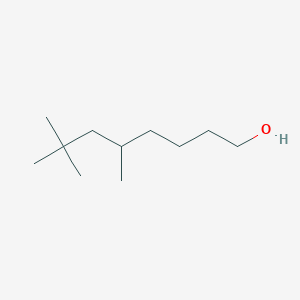
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
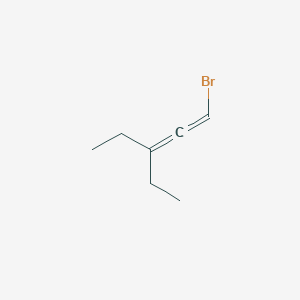
![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

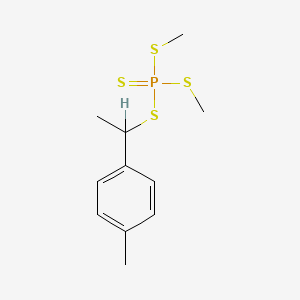
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
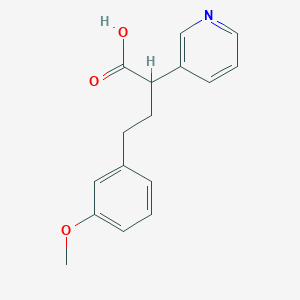
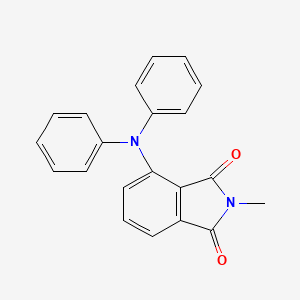
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
